3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
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Overview
Description
3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole is a complex organic compound that features a triazole ring, a phenyl group, and a cyclobutylaziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the cyclobutyl group. The phenyl group is then attached through a series of substitution reactions. Finally, the triazole ring is formed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH would be carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aziridine ring or the triazole ring.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[(1-Cyclopropylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
- 3-[3-[(1-Cyclopentylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
Uniqueness
3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole is unique due to its specific combination of a cyclobutylaziridine moiety and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-11-17-16(18-19)12-4-2-7-15(8-12)21-10-14-9-20(14)13-5-3-6-13/h2,4,7-8,11,13-14H,3,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSBCFIUVZUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)OCC3CN3C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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